molecular formula C7H7BrClN B13128074 5-Bromo-2-chloro-4-ethylpyridine

5-Bromo-2-chloro-4-ethylpyridine

Cat. No.: B13128074
M. Wt: 220.49 g/mol
InChI Key: ZKKSCTLYOYMOJO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-ethylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN and a molecular weight of 220.49 g/mol . This compound is a derivative of pyridine, characterized by the presence of bromine, chlorine, and ethyl substituents on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-ethylpyridine typically involves the bromination and chlorination of pyridine derivatives. One common method starts with 2-chloro-4-ethylpyridine, which undergoes bromination using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination and chlorination steps but is optimized for large-scale production with considerations for cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-ethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-4-ethylpyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block in the preparation of heterocyclic compounds with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs, particularly those targeting specific enzymes or receptors. It has been explored for its potential in creating inhibitors for enzymes involved in various diseases .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-ethylpyridine depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-4-ethylpyridine is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the pyridine ring. This combination of substituents provides distinct reactivity and properties, making it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

5-bromo-2-chloro-4-ethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3

InChI Key

ZKKSCTLYOYMOJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1Br)Cl

Origin of Product

United States

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